molecular formula C4H5N3O B12366046 3-amino-3H-pyridazin-6-one

3-amino-3H-pyridazin-6-one

Cat. No.: B12366046
M. Wt: 111.10 g/mol
InChI Key: DOYIUFMCTRGAPG-UHFFFAOYSA-N
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Description

3-Amino-3H-pyridazin-6-one is a chemical compound based on the pyridazinone scaffold, a privileged structure in medicinal chemistry and drug discovery . Pyridazinone derivatives are the subject of extensive research due to their diverse biological activities and wide range of potential therapeutic applications . These compounds are recognized for their significant pharmacological value, exhibiting activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive effects . The pyridazinone core is a key structural motif in the development of novel small molecules, such as CDK2 inhibitors for cancer research and PDE4 inhibitors investigated for inflammatory conditions . The reactivity of the amino and keto functional groups on the pyridazinone ring makes this compound a versatile intermediate for further chemical synthesis . It can undergo various reactions, including alkylation and cyclization, to generate more complex heterocyclic systems for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (MSDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

3-amino-3H-pyridazin-6-one

InChI

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-3H,5H2

InChI Key

DOYIUFMCTRGAPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=NC1N

Origin of Product

United States

Synthetic Strategies for 3 Amino 3h Pyridazin 6 One and Its Analogues

Classical Cyclization Methodologies

Traditional approaches to the pyridazinone ring system have long relied on cyclization reactions, which involve the formation of the heterocyclic ring from acyclic precursors. These methods are foundational and continue to be relevant in organic synthesis.

Synthesis from 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of pyridazinones is the condensation of 1,4-dicarbonyl compounds with hydrazine and its derivatives. acs.orgresearchgate.net This method directly constructs the pyridazine (B1198779) ring through a cyclization-condensation sequence. The reaction typically involves a nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration to form the stable heterocyclic ring.

For instance, the reaction of a suitably substituted 4-oxobutanoic acid (a 1,4-dicarbonyl equivalent) with hydrazine hydrate (B1144303) can yield the corresponding 4,5-dihydropyridazin-3(2H)-one. ignited.inmdpi.com Subsequent oxidation or aromatization can then lead to the desired pyridazin-3(2H)-one. The versatility of this method lies in the accessibility of various 1,4-dicarbonyl precursors, allowing for the introduction of different substituents on the pyridazinone core. researchgate.net However, a significant drawback of this approach is the often-necessary "custom making" of the required dicarbonyl components, which can be a multi-step and low-yielding process. acs.org

One specific example is the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride (B1165640) derivative to create a 4-aryl-4-oxobutanoic acid, which then serves as the 1,4-dicarbonyl precursor for cyclization with hydrazine. nih.govresearchgate.net

Table 1: Examples of 1,4-Dicarbonyl Precursors and Resulting Pyridazinones

1,4-Dicarbonyl PrecursorHydrazine DerivativeResulting Pyridazinone DerivativeReference(s)
4-(4-chlorophenyl)-4-oxobutanoic acidHydrazine hydrate6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one ignited.in
Methyl 4-(2-thienyl)-4-oxobutanoateHydrazine hydrate6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one nih.govresearchgate.net
Substituted γ-keto acidsHydrazine hydrate6-Aryl-4,5-dihydropyridazin-3-ones kuleuven.be

Condensation Reactions with Chalcones and Hydrazines

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyridazinone analogues. ignited.inuobaghdad.edu.iq The reaction of chalcones with hydrazine derivatives can proceed through different pathways to yield pyridazoline or pyridazinone structures. researchgate.netcsic.es

Typically, the reaction involves a Michael addition of hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration. ignited.in The specific reaction conditions and the nature of the substituents on both the chalcone and the hydrazine can influence the final product. For example, refluxing chalcones with hydrazine hydrate and formic acid has been reported to produce pyrazoline derivatives. ignited.in In some instances, the initial product is a pyrazoline that can be subsequently oxidized or rearranged to the more stable pyridazinone ring system. nih.gov

This method offers a convenient route to a variety of substituted pyridazinones, as a wide range of chalcones can be readily prepared through the Claisen-Schmidt condensation of aromatic aldehydes and ketones. uobaghdad.edu.iq

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer powerful and efficient tools for the construction of carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to the synthesis and functionalization of the 3-amino-3H-pyridazin-6-one scaffold, allowing for the late-stage introduction of diverse substituents. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. nih.gov It has proven to be particularly effective in the synthesis of aryl- and heteroaryl-substituted pyridazinones. acs.orgnih.govnih.gov This reaction typically involves the coupling of a halogenated pyridazinone (e.g., a chloro- or bromo-pyridazinone) with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. mdpi.com

A significant advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance and the commercial availability of a vast array of boronic acids. nih.gov This allows for the introduction of a wide range of substituents at specific positions of the pyridazinone ring, which is crucial for structure-activity relationship studies in drug discovery. acs.org Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly reduce reaction times and improve yields. acs.org For instance, the coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids under microwave irradiation proceeds smoothly to give the corresponding 6-aryl-5-dialkylaminopyridazinones in good yields. acs.org

Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Pyridazinone Synthesis

Halogenated PyridazinoneBoronic Acid/EsterCatalyst SystemProductReference(s)
6-Chloro-5-dialkylaminopyridazinoneArylboronic acidsPd-SPhos or CombiPhos Pd65-Dialkylamino-6-aryl-(2H)-pyridazin-3-one acs.org
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine nih.govresearchgate.net
4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerrocenylboronic acidVarious Pd-based catalysts4- and 5-Ferrocenyl-2-methylpyridazin-3(2H)-ones mdpi.com
3-Amino-6-chloropyridazine (B20888)Phenylboronic acid derivativesPd(0) catalyst3-Amino-6-arylpyridazines researchgate.netresearchgate.net

Stille and Ullmann Coupling Reactions

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions such as the Stille and Ullmann couplings also play a role in the synthesis of pyridazinone analogues.

The Stille coupling utilizes organotin compounds as coupling partners for organic halides. preprints.org Although it is a powerful method, the toxicity of organotin reagents has somewhat limited its widespread use compared to the Suzuki coupling. preprints.org Nevertheless, it has been successfully employed in the synthesis of 3-amino-6-(hetero)arylpyridazines from 3-amino-6-halopyridazines. researchgate.net

The Ullmann coupling traditionally involves the copper-mediated coupling of aryl halides to form biaryls. acs.orgorganic-chemistry.org Modern variations often utilize palladium or a combination of palladium and copper catalysts. preprints.org This reaction is particularly useful for the formation of C-N and C-O bonds. While less common for direct C-C bond formation on the pyridazinone core compared to Suzuki coupling, Ullmann-type reactions are valuable for introducing amino and alkoxy substituents. researchgate.netbeilstein-journals.org For instance, copper-catalyzed Ullmann-type coupling has been used for the arylation of amines and the synthesis of diaryl ethers. acs.org

Amination and Alkylation via Palladium Catalysis

Palladium-catalyzed amination and alkylation reactions are powerful tools for the derivatization of the this compound core. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. d-nb.info This method has been efficiently used for the amination of halopyridazines, providing access to a wide range of N-substituted pyridazinone derivatives. researchgate.netd-nb.info

Similarly, palladium-catalyzed alkylation reactions can be employed to introduce alkyl groups onto the pyridazinone ring system, often targeting the nitrogen atoms. thieme-connect.comdokumen.pub For example, the alkylation of 4-bromophthalazinone (a related pyridazinone derivative) can be achieved with various alkyl halides, followed by further functionalization. d-nb.info These palladium-catalyzed amination and alkylation methods offer a direct and efficient route to a diverse library of pyridazinone analogues, which is highly valuable for medicinal chemistry research. researchgate.net

Regioselective Synthesis and Functionalization of Pyridazinones

Regioselectivity is a critical aspect of pyridazinone synthesis, ensuring the desired placement of functional groups on the heterocyclic ring. Various strategies have been developed to control the regiochemical outcome of these reactions.

One notable example is the copper-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynylesters. This method yields six-membered pyridazinones with high regioselectivity, avoiding the formation of five-membered pyrazole (B372694) isomers. nih.gov When 2-halobenzaldehydes are used as starting materials under the same conditions, the reaction proceeds through sequential Michael addition, 1,2-addition, and Ullmann cross-coupling to produce 6-(2-ethoxyphenyl)pyridazinones. nih.gov

Another approach involves the reaction of nitrile imines with guanidine (B92328) derivatives, which proceeds with excellent regioselectivity to afford trisubstituted 1,2,4-triazoles. nih.gov Similarly, the [3 + 2] cycloaddition of 4-azidofuroxans with 1-dimethylamino-2-nitroethylene (B45285) under p-TSA catalysis demonstrates complete regioselectivity, leading to the formation of (4-nitro-1,2,3-triazolyl)furoxans. nih.gov This eliminative azide-olefin cycloaddition offers a straightforward method for assembling the 4-nitro-1,2,3-triazole motif. nih.gov

The synthesis of highly functionalized phenylaminopyrazoles can be achieved through the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines. The reaction conditions are versatile and efficient, although alternative stepwise protocols can affect the chemo- and regio-selectivity. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are also employed for the functionalization of pre-existing pyridazine rings. researchgate.net For instance, the synthesis of 3-amino-6-(hetero)arylpyridazines has been investigated using 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine as starting materials. researchgate.net

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyridazinone derivatives.

A copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters provides a regioselective route to pyridazinones. nih.gov Another example is an ultrasound-promoted multicomponent synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable catalyst, [bmim]Br/AlCl3, which results in high yields and short reaction times. researchgate.net

A simple and efficient three-component one-pot green methodology has been developed for the synthesis of new thiazolidine-2,4-dione based bis-spirooxindolo-pyrrolidine derivatives using [Bmim]BF4 ionic liquid via a [3 + 2] cycloaddition reaction. researchgate.net This method is environmentally benign, avoids column chromatography, has shorter reaction times, provides good yields, and allows for easy product isolation. researchgate.net

New 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized via a one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine hydrate at room temperature in water and ethanol (B145695). scielo.org.zagrowingscience.com This approach offers a straightforward route to trisubstituted pyridazines. scielo.org.za

The synthesis of pyridazinones has also been achieved through a practical and scalable multicomponent reaction starting from readily available materials like arenes, cyclic anhydrides, and 2-aminobenzimidazole (B67599) or phenylhydrazine. tandfonline.comtandfonline.com This method utilizes an L-proline functionalized propyl modified nanomagnetic catalyst in aqueous media, avoiding harmful organic reagents. tandfonline.comtandfonline.com

A summary of various one-pot and multicomponent reactions for pyridazinone synthesis is presented below:

Reaction TypeReactantsCatalyst/ConditionsProductRef.
Copper-catalyzed cyclizationAldehydes, hydrazines, alkynylestersCopper(I)Pyridazinones nih.gov
Ultrasound-promoted MCRArenes, cyclic anhydrides, ArNHNH2[bmim]Br/AlCl3Pyridazinones and Phthalazinones researchgate.net
[3+2] CycloadditionNot specified[Bmim]BF4 ionic liquidThiazolidine-2,4-dione based bis-spirooxindolo-pyrrolidines researchgate.net
Three-component reactionMalononitrile, arylglyoxals, hydrazine hydrateWater and ethanol, room temperature3-Amino-5-arylpyridazine-4-carbonitriles scielo.org.zagrowingscience.com
MCR in aqueous mediaArenes, cyclic anhydrides, 2-aminobenzimidazole/phenylhydrazineL-proline functionalized propyl modified nanomagnetic catalystAmides and Pyridazinones tandfonline.comtandfonline.com

Synthesis of Key Precursors and Intermediates (e.g., 3-amino-6-chloropyridazine)

The synthesis of key precursors is a fundamental step in the preparation of more complex pyridazinone analogues. 3-Amino-6-chloropyridazine is a versatile intermediate used in the synthesis of various biologically active compounds.

A common method for the synthesis of 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849). koreascience.krnbinno.com This reaction can be carried out using concentrated aqueous ammonia or ammonia in absolute ethanol, typically at elevated temperatures. nbinno.com Industrial processes may employ water-soluble polyethers as catalysts to improve reaction efficiency. nbinno.com Another approach involves reacting 3,6-dichloropyridazine with liquid ammonia under pressure in an autoclave for several hours. koreascience.kr Microwave-enhanced synthesis has also been reported, where 3,6-dichloropyridazine is treated with ammonium (B1175870) hydroxide (B78521) solution in a sealed vial under microwave irradiation, resulting in a high yield of 3-amino-6-chloropyridazine that requires no further purification. rsc.org

The reaction conditions for the synthesis of 3-amino-6-chloropyridazine can be summarized as follows:

ReactantsReagents/ConditionsYieldRef.
3,6-DichloropyridazineLiquid ammonia, autoclave, 6 hrsHigh koreascience.kr
3,6-DichloropyridazineConcentrated aqueous ammonia or ammonia in absolute ethanol, elevated temperatureNot specified nbinno.com
3,6-DichloropyridazineNH4OH solution, microwave irradiation (120°C, 30 min)87% rsc.org
3,6-DichloropyridazineAmmonia water, various solvents, 30-180°C, 5-26 hoursHigh google.com

Once synthesized, 3-amino-6-chloropyridazine can be further functionalized. For example, acylation with acid anhydrides yields N-substituted 3-amino-6-chloropyridazines. koreascience.kr It can also be converted to 3-amino-6-methoxypyridazine (B1266373) by reacting with sodium methoxide (B1231860) in methanol. chemicalbook.com

Emerging and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods in organic chemistry. This trend is also evident in the synthesis of pyridazinone derivatives, with a focus on reducing hazardous waste, using renewable resources, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in pyridazinone synthesis. For example, the mono-amination of 3,6-dichloropyridazine and subsequent Suzuki cross-coupling reactions with boronic acids can be efficiently carried out under microwave irradiation. rsc.org Similarly, the synthesis of thiazolyl-pyridazinedione derivatives has been achieved through microwave-irradiated multicomponent reactions.

The use of green catalysts and reaction media is another important aspect of green chemistry. L-proline functionalized silicapropyl modified nanomagnetic catalysts have been used for the multicomponent synthesis of amides and pyridazinones in aqueous media. tandfonline.comtandfonline.com This catalyst is reusable and can be easily separated from the reaction mixture using an external magnetic field. tandfonline.comtandfonline.com

Ultrasound irradiation is another non-traditional activation method that has been applied to pyridazinone synthesis. An ultrasound-promoted multicomponent synthesis of pyridazinones and phthalazinones has been reported to proceed in high yield and with short reaction times. researchgate.net

The principles of green chemistry are also being applied to the synthesis of pyridazinone precursors. For instance, a one-pot reaction using green chemistry tools like grinding and microwave heating has been employed for the synthesis of substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives. researchgate.net Furthermore, contemporary synthetic methods for N-heterocycles, including pyridazinones, are increasingly focused on catalytic methods and energy-efficient activations such as microwaves, ultrasound, photochemistry, and electrochemistry. mdpi.com

A summary of emerging and green synthetic methodologies for pyridazinone synthesis is provided below:

MethodologyKey FeaturesExample ApplicationRef.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yieldsSynthesis of 2,3,6-trisubstituted pyridazines rsc.org
Nanomagnetic CatalysisReusable catalyst, reaction in aqueous mediaMulticomponent synthesis of amides and pyridazinones tandfonline.comtandfonline.com
Ultrasound IrradiationEnhanced reaction rates, high yieldsMulticomponent synthesis of pyridazinones and phthalazinones researchgate.net
Grinding and Microwave HeatingSolvent-free or reduced solvent conditionsSynthesis of substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one researchgate.net

Chemical Transformations and Reactivity Profiles of 3 Amino 3h Pyridazin 6 One

Functional Group Interconversions and Derivatization at the Pyridazinone Core

The pyridazinone core, specifically the nitrogen atom at the 2-position (N2), is a key site for derivatization. The reactivity at this position is often influenced by the tautomeric equilibrium of the ring.

N-Alkylation and N-Arylation: The N2 atom of the pyridazinone ring can be readily alkylated. While pyridazin-3(2H)-ones with an aryl substituent at N2 are often prepared through ring synthesis from arylhydrazones, direct N-alkylation is a common derivatization strategy. thieme-connect.de This reaction typically proceeds by treating the pyridazinone with an alkyl halide in the presence of a base.

N-Nitration: The nitrogen of the pyridazinone ring can also undergo N-nitration. Specific pyridazinone derivatives have been developed as N-nitro-transfer reagents, capable of nitrating secondary amines. core.ac.uk This transformation highlights the ability of the pyridazinone nitrogen to be functionalized with electrophiles other than carbon.

Reaction TypeReagent ExamplePosition of ReactionProduct Type
N-AlkylationAlkyl Halide + BaseN22-Alkyl-3-aminopyridazin-6-one
N-NitrationNitro-transfer reagentN23-Amino-2-nitropyridazin-6-one

Reactions Involving the Amino Moiety at Position 3

The primary amino group at the C3 position is a versatile handle for introducing a wide range of substituents through well-established amine chemistry.

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating and sulfonylating agents. For instance, treatment of 3-amino-6-alkoxypyridazines with p-acetylsulfanilyl chloride in pyridine (B92270) results in the formation of the corresponding N-sulfanilylpyridazine derivative. google.com This reaction is fundamental for creating sulfonamide linkages. Similarly, acylation with carboxylic acid derivatives can be performed to yield amide products. Research has shown the synthesis of various N-[6-(aryl)pyridazin-3-yl]propanamide derivatives through this route. researchgate.net

Diazotization: As a primary aromatic-like amine, the 3-amino group is expected to undergo diazotization upon treatment with nitrous acid (e.g., generated from NaNO₂ and a mineral acid). The resulting diazonium salt would be a key intermediate, poised for subsequent Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups at the C3 position, effectively replacing the original amino group. While direct examples for this specific substrate are not prevalent in the provided literature, this reactivity is a cornerstone of heterocyclic amine chemistry.

Starting MaterialReagentReaction TypeProduct
3-Amino-6-n-hexoxypyridazinep-Acetylsulfanilyl ChlorideSulfonylation3-(N-Acetylsulfanilamido)-6-n-hexoxypyridazine google.com
6-Arylpyridazin-3-aminePropanoyl ChlorideAcylationN-(6-Arylpyridazin-3-yl)propanamide researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The electronic nature of the pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, dictates its susceptibility to substitution reactions.

Electrophilic Substitution: The pyridazine ring is inherently electron-deficient due to the inductive effect of the two nitrogen atoms, making it generally resistant to electrophilic attack. sphinxsai.com However, the presence of activating groups, such as the amino group at C3 and the amide-like nature of the ring, can facilitate electrophilic substitution. Reactions like nitration and halogenation on the pyridazinone ring have been reported to occur with relative ease under certain conditions. thieme-connect.de For nitration to be feasible, suitable activating groups on the ring are often necessary. sphinxsai.com

Nucleophilic Substitution: The electron-deficient character of the pyridazine nucleus makes it highly susceptible to nucleophilic substitution. thieme-connect.de This is most prominently demonstrated in derivatives of 3-amino-3H-pyridazin-6-one that bear a leaving group, such as a halogen, at the C6 position. The displacement of this leaving group by various nucleophiles is a cornerstone of its synthetic utility (see Section 3.5). In the parent pyridazine, nucleophilic attack is favored at the C4 and C5 positions. thieme-connect.de

Cycloaddition Reactions and Annulation Strategies

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through annulation reactions, where a new ring is built onto the existing pyridazine framework.

A common strategy involves the condensation of a substituted aminopyridazine with a bifunctional electrophile. For example, the reaction of 6-phenylpyridazin-3-amine (B84792) with 1-chloropinacolone (B81408) in refluxing ethanol (B145695) leads to the formation of a fused imidazo[1,2-b]pyridazine (B131497) system. researchgate.net This transformation constructs a five-membered imidazole (B134444) ring across the N1-C6 bond of the pyridazine core.

In a similar vein, derivatives such as 3,4-dichloro-5-aminopyridazine can be used to construct other fused systems. Reaction with benzaldehyde (B42025) can lead to the formation of an oxazolo[4,5-d]pyridazine structure. jst.go.jp These annulation strategies provide access to complex, polycyclic heteroaromatic compounds that are of interest in medicinal chemistry.

Pyridazine PrecursorReagentFused System Formed
6-Phenylpyridazin-3-amine1-ChloropinacoloneImidazo[1,2-b]pyridazine researchgate.net
3,4-Dichloro-5-aminopyridazineBenzaldehydeOxazolo[4,5-d]pyridazine jst.go.jp

Manipulation of Substituents at Position 6 and other Ring Positions

One of the most powerful aspects of this compound chemistry is the ability to introduce a wide variety of substituents at the C6 position, typically starting from a halogenated precursor like 3-amino-6-chloropyridazine (B20888).

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction is extensively used to form new carbon-carbon bonds at the C6 position. By reacting 3-amino-6-chloropyridazine with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst, a diverse library of 3-amino-6-(hetero)arylpyridazines can be synthesized. researchgate.net

Nucleophilic Substitution of Halides: The chlorine atom at C6 is an excellent leaving group for nucleophilic aromatic substitution. This allows for the introduction of oxygen-based nucleophiles. For instance, reacting 3-amino-6-chloropyridazine with sodium alkoxides or phenoxides provides a direct route to 3-amino-6-alkoxy- or 3-amino-6-aryloxypyridazines. google.com

PrecursorReagent/CatalystReaction TypeProduct Example
3-Amino-6-chloropyridazinePhenylboronic Acid / Pd CatalystSuzuki Coupling3-Amino-6-phenylpyridazine researchgate.net
3-Amino-6-chloropyridazineSodium Methoxide (B1231860)Nucleophilic Substitution3-Amino-6-methoxypyridazine (B1266373) google.com
3-Amino-6-chloropyridazineSodium n-HexoxideNucleophilic Substitution3-Amino-6-n-hexoxypyridazine google.com
3-Amino-6-chloropyridazineSodium PhenolateNucleophilic Substitution3-Amino-6-phenoxypyridazine google.com

Tautomerism and Isomeric Considerations in Reactivity

The reactivity of this compound is intrinsically linked to its tautomeric nature. The molecule can exist in several tautomeric forms, primarily involving the pyridazinone ring (lactam-lactim tautomerism) and the amino group (amino-imino tautomerism).

The pyridazinone ring exhibits lactam-lactim tautomerism, existing in equilibrium between the this compound (lactam form) and its 3-amino-6-hydroxypyridazine (lactim form) isomer. Spectroscopic and theoretical studies have shown that pyridazin-3(2H)-ones predominantly exist in the oxo (lactam) form, which confers significant stability due to the carbonyl group and the aromatic character. jst.go.jp

This tautomeric preference has significant chemical consequences. For example, alkylation reactions typically occur on the ring nitrogen (N-alkylation) rather than the oxygen atom (O-alkylation), which is consistent with the higher concentration of the lactam tautomer. thieme-connect.de Understanding this equilibrium is crucial for predicting the regioselectivity of reactions involving the pyridazinone core.

Advanced Spectroscopic and Analytical Characterization in 3 Amino 3h Pyridazin 6 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including 3-amino-3H-pyridazin-6-one. It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental in determining the structure of pyridazinone derivatives. researchgate.net

¹H NMR: In the ¹H NMR spectrum of a pyridazine (B1198779) ring, the chemical shifts of the protons are influenced by the nitrogen atoms and substituents. For the parent pyridazine, the protons at positions 3 and 6 are the most deshielded due to the adjacent nitrogen atoms. In derivatives of 3-aminopyridazine (B1208633), the amino group and other substituents will cause shifts in the proton signals, providing key information about their positions on the ring. semanticscholar.org For instance, in a study of 3-amino-7-methyl-4H-pyrimido[1,2-b]pyridazin-4-one, the methyl group protons appeared as a singlet at 2.58 ppm, while the pyridazine ring protons (H-8 and H-9) appeared as doublets at 7.54 ppm and 7.90 ppm, respectively. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridazine ring are also influenced by the nitrogen atoms and substituents. In substituted pyridazinones, the carbonyl carbon of the pyridazinone ring typically appears at a downfield chemical shift. For example, in a series of 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazine derivatives, the carbonyl carbon signals were observed in the ¹³C NMR spectra. kuleuven.be

A representative, though not specific to the title compound, ¹H NMR data for a related 3-aminopyridine (B143674) is shown below to illustrate the types of signals observed. chemicalbook.com

Proton Assignment Chemical Shift (ppm)
A8.08
B7.99
C7.030
D6.966
E3.89
Source: ChemicalBook, 2023 chemicalbook.com

For more complex pyridazinone derivatives or when 1D NMR spectra are ambiguous, advanced 1D and 2D NMR techniques are employed for complete structural assignment. researchgate.netuct.ac.za These techniques help to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within a molecule, revealing which protons are adjacent to each other. emerypharma.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure, especially in complex fused-ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is important for determining the stereochemistry and conformation of molecules. wikipedia.org

These advanced techniques are indispensable for the unambiguous structural elucidation of novel and complex pyridazinone-containing compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). mdpi.comutdallas.edu

Detailed fragmentation studies of related N-substituted pyridazine ring systems have shown that the fragmentation patterns are dependent on the substituents and the position of substitution. arkat-usa.org For instance, in a study of pyridazino-indoles, cross-ring fragmentation of the pyridazine ring was a common observation. nih.gov The loss of specific groups, such as a nitro group, can also be observed. nih.gov These characteristic fragmentation patterns can be useful in identifying the presence and substitution pattern of the pyridazine ring in newly synthesized compounds. arkat-usa.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to several decimal places. labmanager.com This precision allows for the determination of the elemental composition of a molecule. HRMS is crucial for confirming the identity of newly synthesized compounds by comparing the experimentally measured exact mass with the calculated theoretical mass. mdpi.com This technique is frequently used in the characterization of pyridazinone derivatives to provide unequivocal evidence of their chemical formula. semanticscholar.org The high resolving power of HRMS also helps to differentiate between isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules directly from solution with minimal fragmentation. nih.govlibretexts.org This makes it particularly well-suited for studying reaction mechanisms by detecting transient reaction intermediates. nih.govmdpi.com ESI-MS can be used to "fish" for and characterize key intermediates in a reaction pathway, providing direct evidence for a proposed mechanism. scielo.br In the context of pyridazine synthesis, ESI-MS has been used to study the mechanism of a Diels-Alder reaction, where it was possible to detect proposed intermediates such as dihydropyridazine (B8628806) and bicyclic Diels-Alder intermediates. nih.gov The ability to observe these transient species provides strong support for the proposed reaction pathway. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduvscht.cz Different functional groups have characteristic absorption frequencies. pressbooks.pub

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H Stretching: The amino group (NH₂) will show characteristic stretching vibrations. Primary amines typically exhibit two bands in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. youtube.comlibretexts.org

C=O Stretching: The carbonyl group (C=O) of the pyridazinone ring will give a strong absorption band, typically in the range of 1650-1750 cm⁻¹. mdpi.compressbooks.pub For example, in a series of pyridazin-3-one derivatives, the carbonyl absorptions were observed between 1659 and 1695 cm⁻¹. mdpi.com

C=C and C=N Stretching: The double bonds within the pyridazine ring will also have characteristic absorptions. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

The IR spectrum provides a valuable fingerprint of the molecule, confirming the presence of the expected functional groups and aiding in structural elucidation. mdpi.comyoutube.com

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H (amine)3300-3500
C=O (amide/ketone)1650-1750
C=C (aromatic)1400-1600
Source: Multiple sources mdpi.comvscht.czpressbooks.pubyoutube.comlibretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the molecule's structure and intermolecular interactions.

Key findings from the analysis showed that the benzene (B151609) and pyridazine ring moieties are not coplanar, indicating a twisted conformation in the solid state. growingscience.com The analysis also identified weak intermolecular interactions, specifically between the nitrogen atoms of adjacent molecules, which govern the crystal packing arrangement. growingscience.com Such detailed structural information is vital for structure-activity relationship (SAR) studies and in the design of new pyridazine-based compounds.

Table 1: Crystallographic Data for 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

ParameterValueReference
Chemical FormulaC₁₁H₇ClN₄ growingscience.com
Crystal SystemMonoclinic growingscience.comresearchgate.net
Space GroupP21/c growingscience.comresearchgate.net
a (Å)3.817(3) growingscience.comresearchgate.net
b (Å)13.533(10) growingscience.comresearchgate.net
c (Å)19.607(15) growingscience.comresearchgate.net
β (°)93.401(10) growingscience.comresearchgate.net
Z (molecules/unit cell)4 growingscience.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring, which are directly related to the molecule's structure, particularly the presence of chromophores and conjugation.

For organic molecules like pyridazinone derivatives, the most common transitions involve the excitation of non-bonding (n) and π electrons into anti-bonding π* orbitals (n → π* and π → π*). shu.ac.uk The pyridazine ring itself is a chromophore, and its UV-Vis spectrum is sensitive to substitution and the solvent environment. sciforum.netresearchgate.net

Studies on various pyridazine derivatives demonstrate characteristic absorption bands. For instance, push-pull systems involving a pyridazine acceptor linked to an electron-donor group exhibit intense intramolecular charge transfer (ICT) bands. sciforum.net The position of this band is highly sensitive to the solvent's polarity, often showing a blue shift (to shorter wavelengths) in more polar solvents. researchgate.net In some metal complexes of pyridazine-based ligands, electronic absorption bands in the 23,000–50,000 cm⁻¹ range have been observed and assigned to specific transitions, including d → π* transitions.

The analysis of UV-Vis spectra allows researchers to understand the electronic properties of the pyridazinone core and how they are modulated by different functional groups, providing insight into the molecule's reactivity and potential applications in materials science. sciforum.netresearchgate.net

Table 2: Common Electronic Transitions in Organic Molecules

Transition TypeTypical Wavelength Range (nm)Relative Intensity (Molar Absorptivity, ε)Reference
σ → σ< 200High shu.ac.uk
n → σ150 - 250Low - Medium shu.ac.uk
π → π200 - 700High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk
n → π200 - 700Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique in the analysis of pyridazinone derivatives.

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. sigmaaldrich.comnih.gov This method is effective for separating the parent compound from starting materials, by-products, and degradation products. The purity of the target compound can be accurately quantified by measuring the area of its peak in the chromatogram relative to the total area of all peaks.

For example, a specific HPLC method has been developed for detecting related substances in 3-amino-6-methoxypyridazine (B1266373) , a compound structurally similar to the title molecule. This method utilizes a water-resistant octadecyl bonded silica (B1680970) gel column with a gradient elution of a potassium hexafluorophosphate (B91526) buffer and acetonitrile. Detection is typically performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 213-217 nm. sielc.com The choice of column, mobile phase composition, flow rate, and detector wavelength are all critical parameters that are optimized to achieve effective separation and sensitive detection. mdpi.comsielc.com

Table 3: Example HPLC Conditions for Analysis of Aminopyridazine Derivatives

ParameterConditionReference
TechniqueReversed-Phase HPLC nih.gov
Stationary Phase (Column)Octadecylsilane (C18) or Octylsilane (C8) bonded silica nih.govmdpi.com
Mobile PhaseGradient or isocratic mixture of aqueous buffer (e.g., phosphate, acetate) and organic modifier (e.g., acetonitrile, methanol) nih.govijpras.com
Flow RateTypically 1.0 - 1.5 mL/min nih.govijpras.com
DetectionUV-Vis Detector (e.g., at 215, 254, or 280 nm) ijpras.com
PurposePurity assessment, separation of isomers, quantification sigmaaldrich.commdpi.com

Structure Activity Relationships Sar and Rational Molecular Design of 3 Amino 3h Pyridazin 6 One Derivatives

Principles of Structure-Activity Relationship (SAR) Studies in Pyridazinone Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a pyridazinone derivative, relates to its biological activity. nih.govmdpi.com In pyridazinone research, SAR investigations systematically alter different parts of the molecule to identify key structural features, or pharmacophores, that are essential for a desired pharmacological effect. These studies often involve the synthesis of a library of analogues with variations at specific positions of the pyridazinone ring and its substituents. nih.gov

The core principle is to establish a correlation between the structural modifications and the resulting changes in biological activity, such as inhibitory potency or receptor binding affinity. nih.gov For instance, researchers might explore how changing the size, shape, and electronic properties of substituents on the pyridazinone ring affects its interaction with a biological target. mdpi.com These studies provide crucial insights that guide the design of more potent and selective drug candidates. tandfonline.com The knowledge gained from SAR analyses forms the foundation for rational drug design, enabling chemists to predict the biological activity of novel compounds before their synthesis. nih.govmdpi.com

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of pyridazinone derivatives are highly sensitive to the nature and position of substituents on the heterocyclic ring.

Substituents at Position 2:

The substituent at the 2-position of the pyridazinone ring plays a significant role in modulating biological activity. Studies have shown that a hydrogen bond donor (N-H) at this position can be optimal for affinity to certain enzymes, such as PDE4B. nih.gov In contrast, N-methyl derivatives have been found to be less potent. nih.gov Interestingly, introducing a more hydrophobic group like a benzyl (B1604629) substituent can decrease inhibitory effect but may enhance selectivity. nih.gov In some cases, a planar substituent at the 2-position appears to be favorable for anti-inflammatory activity. ajrconline.org The introduction of an arylpiperazinomethyl moiety at this position has also been shown to result in potent anti-inflammatory effects. ajrconline.org

Substituents at Position 4:

Modifications at the 4-position of the pyridazinone ring have a notable impact on activity. The introduction of a substituent at this position can lead to an increase in platelet inhibitory activity. ajrconline.org For example, pyridazinones bearing an indole (B1671886) moiety at the 4-position have demonstrated greater inhibition of PDE4B compared to their 4,5-dihydropyridazinone counterparts, likely due to the more planar character of the pyridazinone scaffold allowing for better interaction with the target's active site. nih.gov

Substituents at Position 5:

Alterations at the 5-position can also influence biological outcomes. For instance, the introduction of smaller substituents at this position is preferred for certain activities. plos.org The nature of the group at the 5-position of 6-aryl-5-substituted pyridazinones has been shown to determine their platelet aggregation-inhibitory activity. researchgate.net

Substituents at Position 6:

The substituent at the 6-position significantly affects the pharmacological profile. For instance, in a series of 6-(substituted aryl)-2,3,4,5-tetrahydro-3-thiopyridazinones, the substituents on the phenyl group at the 6-position were found to have a variable effect on anti-inflammatory activity. ajrconline.org

The following table summarizes the impact of various substituents on the biological activity of pyridazinone derivatives based on a study of their anti-inflammatory potential as PDE4B inhibitors. nih.gov

CompoundR1R2PDE4B Inhibition (%) at 20 µMIC50 (nM)
4aaHH55-
4abHMe39-
4acHBn48-
4ba5-MeOH64251 ± 18
4bb5-MeOMe45-
4bc5-MeOBn52-
Roflumilast--75-

Data sourced from a study on pyridazinone derivatives as PDE4B inhibitors. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the molecular recognition and biological activity of pyridazinone derivatives. Chiral centers within the pyridazinone structure can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological properties.

For instance, in studies of bi-cyclic heteroaromatic pyridazinones as phosphodiesterase 3A (PDE3A) inhibitors, the R enantiomer at the chiral center in the pyridazinone ring was specifically chosen for investigation, as it shared the same chirality as a known active compound. plos.org This highlights the importance of stereospecific interactions with the biological target. The most active compounds in this study featured a pyridazinone ring with either a hydrogen or a methyl group as the R3' substituent, with the methyl group pointing in a specific downward direction, indicating a clear stereochemical preference for activity. plos.org

The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This chirality dictates a specific three-dimensional binding pocket, and only one enantiomer may fit optimally and form the necessary interactions for a biological response. This principle underscores the necessity of considering and controlling stereochemistry in the design and synthesis of new pyridazinone-based therapeutic agents.

Ligand-Based and Receptor-Based Molecular Design Approaches

The rational design of novel 3-amino-3H-pyridazin-6-one derivatives often employs two complementary computational strategies: ligand-based and receptor-based molecular design.

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules known to be active. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. acs.org This model represents the essential three-dimensional arrangement of functional groups required for biological activity. acs.org

Receptor-based design , also known as structure-based design, is employed when the 3D structure of the target protein has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net This approach involves docking potential ligand molecules into the active site of the receptor to predict their binding mode and affinity. researchgate.netpharmacophorejournal.com This allows for the design of molecules that are complementary in shape and chemical properties to the binding site, thereby maximizing their potential for potent and selective inhibition. In some cases, a homology model of the target protein may be constructed if the experimental structure is unavailable. plos.org

Both approaches are powerful tools in modern drug discovery. For example, in the development of pyridazinone derivatives as phosphodiesterase 3A (PDE3A) inhibitors, a homology model of the enzyme was used for docking studies to understand the binding modes of the inhibitors. plos.org Similarly, ligand-based approaches have been used to generate predictive pharmacophore models for pyridazinone derivatives targeting adrenoceptors. acs.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques that have been successfully applied to the discovery and optimization of pyridazinone derivatives.

A pharmacophore model represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a response. acs.org These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). nih.gov Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to rapidly search large chemical databases for novel compounds that match the pharmacophoric features. pharmacophorejournal.com

This approach has been instrumental in identifying new pyridazinone-based compounds with potential therapeutic applications. For instance, in one study, a pharmacophore-based inverse virtual screening was conducted on a library of 52 pyridazinone-based small molecules to identify potential new targets. nih.govtandfonline.com This led to the identification of aspartate aminotransferase as a promising repurposed target for this series of compounds. tandfonline.comtandfonline.com

In another example, a pharmacophore generation procedure was used to gain insight into the structural features required for α1-adrenoceptor antagonist activity among a series of pyridazinone derivatives. The resulting pharmacophore model demonstrated high correlation and predictive power, rationalizing the structure-activity relationships observed. acs.org Similarly, pharmacophore modeling has been employed in the design of pyridazinone derivatives as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. acs.org

The following table presents a selection of pyridazinone derivatives and their reported biological activities, highlighting the diverse applications of this scaffold.

Compound Name/SeriesTarget/ActivityReference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B inhibitor nih.gov
Pyridazinone-based libraryAspartate aminotransferase nih.govtandfonline.com
Furoylpiperazinyl pyridazinone derivativesα1- and α2-adrenoceptors acs.org
6-(substituted aryl)-2,3,4,5-tetrahydro-3-thiopyridazinonesAnti-inflammatory ajrconline.org
Pyrazolo[3,4-d]pyridazinone derivativesDDR1 inhibitors acs.org

Computational Chemistry and Theoretical Investigations of 3 Amino 3h Pyridazin 6 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 3-amino-3H-pyridazin-6-one and its derivatives, DFT calculations provide crucial information regarding conformation, electronic distribution, and molecular properties. researchgate.netresearchgate.net These calculations are foundational for understanding the molecule's intrinsic characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the molecule's conformation, by optimizing its geometric structure. mdpi.com This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For pyridazine (B1198779) derivatives, conformational analysis is critical as the arrangement of substituents can influence the molecule's properties. researchgate.net For instance, the conformation of alkoxy-substituted pyridazines is significantly affected by non-bonded interactions between the lone pairs of electrons on the ring nitrogen atoms and the adjacent oxygen substituent. researchgate.net

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through DFT. researchgate.netresearchgate.net Studies on related pyridazinone structures have shown that the heterocyclic ring often adopts a boat conformation. This structural information is vital for understanding how the molecule will interact with other molecules or biological systems.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. ijnc.ir These global descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comlibretexts.org

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. j-cst.org

DFT calculations have been used to determine these parameters for various pyridazinone derivatives, providing a theoretical basis to predict their reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for a Pyridazinone Derivative

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--5.51
LUMO EnergyELUMO--1.83
Energy GapΔEELUMO - EHOMO3.68
Electronegativityχ-(ELUMO + EHOMO)/23.67
Chemical Hardnessη(ELUMO - EHOMO)/21.84
Chemical Softnessσ1/η0.54

Note: Data is representative of DFT calculations performed on related pyridazinone structures as reported in the literature. mdpi.comnih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. mdpi.com The map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. wolfram.com Green and yellow areas represent regions with near-zero or intermediate potential. mdpi.com

For pyridazinone derivatives, MEP maps calculated using DFT show that the negative potential (red regions) is typically localized around the electronegative oxygen and nitrogen atoms of the pyridazinone ring. mdpi.com This suggests that these sites are the most reactive for electrophilic interactions. mdpi.com Such analyses provide a clear, visual guide to the molecule's reactivity hotspots. mdpi.comuni-muenchen.de

Theoretical calculations are instrumental in predicting the nonlinear optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. researchgate.netresearchgate.net DFT methods are used to calculate key NLO parameters such as the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

For pyridazine-based systems, DFT studies have been conducted to evaluate their potential as NLO materials. researchgate.netresearchgate.net These "push-pull" systems, where an electron-donating group (like an amino group) and an electron-withdrawing group are attached to a π-conjugated system, can exhibit significant NLO responses. researchgate.net The calculated hyperpolarizability values help in screening and designing novel chromophores with enhanced NLO properties for technological applications. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org By simulating the interactions within the molecule and with its environment (like a solvent), MD can explore the different conformations a molecule can adopt and assess their relative stabilities. plos.org

For a flexible molecule like this compound, MD simulations can reveal how the amino group rotates and how the ring puckers, providing a dynamic picture that complements the static view from DFT optimizations. These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, such as in solution or when approaching a biological receptor. The simulations track the trajectory of the molecule, allowing for the analysis of structural stability by calculating metrics like the root-mean-square deviation (RMSD) over the simulation period. plos.org

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as inhibitors of various enzymes. jrespharm.combohrium.com A notable target is acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. jrespharm.comfabad.org.tr In these studies, the pyridazinone derivative is placed into the active site of the AChE crystal structure (e.g., PDB ID: 4M0E) to predict its binding mode and affinity. jrespharm.com The results are often quantified using a scoring function, such as the Glide score, which estimates the binding free energy. jrespharm.com

These studies reveal the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the enzyme's active site, like Trp286 and Tyr341 for AChE. jrespharm.com By comparing the binding affinities and interaction patterns of different derivatives, researchers can establish structure-activity relationships to guide the synthesis of more potent inhibitors. nih.gov

Table 2: Summary of Molecular Docking Studies on Pyridazinone Derivatives

Compound ClassProtein TargetKey Interacting ResiduesDocking Score (Example)Reference(s)
Pyridazinone-triazole derivativesAcetylcholinesterase (AChE)Trp286, Tyr341Glide Score: -7.5 to -8.5 kcal/mol jrespharm.com
Pyrazole-pyridazine derivativesAcetylcholinesterase (AChE)Phe295, Arg296- nih.gov
3(2H)-pyridazinone derivativesCyclin-dependent kinase (CDK)Not specified- bohrium.com

Quantum Chemical Characterization of Reaction Mechanisms and Intermediates

Quantum chemical calculations are crucial for mapping the potential energy surfaces of chemical reactions involving pyridazinone scaffolds. These studies provide detailed insights into transition states and intermediate structures that are often difficult or impossible to observe experimentally.

DFT modeling has been effectively used to understand the mechanisms of various reactions involving pyridazinone derivatives. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is used to functionalize the pyridazine ring, DFT calculations can elucidate the energetics of the catalytic cycle. researchgate.netresearchgate.net Studies on related bromo-pyridazinones have used computational models to explain unexpected side reactions, such as hydrodebromination, that can accompany the main coupling process. mdpi.com These theoretical investigations analyze the structures and stability of carbopalladated intermediates, providing mechanistic explanations for product regioselectivity. mdpi.com The calculations can model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and the factors that control it.

Furthermore, theoretical modeling helps in understanding the reactivity of the pyridazinone core itself. DFT calculations have been employed to study the frontier molecular orbitals (HOMO and LUMO) and generate molecular electrostatic potential (MEP) maps. semanticscholar.orgmdpi.com These analyses help predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies. For example, the electronic properties calculated for related pyridazinone systems reveal their chemical reactivity and kinetic stability, which can be correlated with their observed biological activities. semanticscholar.orgmdpi.com The mechanism for the formation of fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines from enaminone derivatives of pyridazinones, has also been plausibly detailed through mechanistic proposals that align with quantum chemical principles. mdpi.com

Theoretical Studies on Tautomerism and Energetic Preferences

Tautomerism is a fundamental characteristic of this compound, which can exist in several forms due to the migration of protons. The primary tautomeric equilibria involve the lactam-lactim (keto-enol) interconversion of the pyridazinone ring and the amino-imino interconversion of the C3-substituent.

Theoretical studies on the parent compound, pyridazin-3(2H)-one, using DFT methods at the B3LYP/6-311++G** level, have provided a detailed understanding of the lactam-lactim equilibrium. nih.gov These studies investigated two primary mechanisms for the interconversion between the pyridazin-3(2H)-one (lactam) and pyridazin-3-ol (lactim) forms:

A direct intramolecular hydrogen transfer.

A lower-energy pathway involving a double hydrogen transfer within a dimer of the molecule. nih.gov

The direct transfer is associated with a high activation energy due to the strained four-membered transition state. nih.gov The dimer-assisted mechanism significantly lowers this barrier. nih.gov Solvation models (both implicit and explicit) have shown that polar, protic solvents are required to facilitate the tautomerization by stabilizing the transition state. nih.gov

Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one nih.gov
MechanismTransition StateActivation Energy (kcal/mol)
Direct Hydrogen TransferTS12 (Four-membered ring)42.64
Dimer-Assisted Double Hydrogen TransferTS112214.66

For this compound, the situation is more complex due to the additional amino-imino tautomerism. The compound can exist as the amino-lactam, imino-lactam, amino-lactim, and imino-lactim forms. Computational studies on similar amino-substituted nitrogen heterocycles generally indicate a strong preference for the amino tautomer over the imino form. Likewise, the lactam form of the pyridazinone ring is typically more stable than the aromatic lactim (hydroxy) form, a preference that can be influenced by substitution and solvent effects. researchgate.net Theoretical calculations suggest that for the parent pyridazinone, the lactam form is energetically favored. researchgate.net Therefore, it is computationally predicted that the most stable tautomer of this compound is the 3-amino-1H-pyridazin-6-one form, which maintains both the favored lactam structure and the stable amino group configuration.

Biological Activities and Mechanistic Insights of 3 Amino 3h Pyridazin 6 One Derivatives Excluding Clinical Data

Anti-inflammatory and Immunomodulatory Effects

The pyridazinone scaffold has been identified as a promising framework for the development of novel anti-inflammatory and immunomodulatory agents. bohrium.comresearchgate.net Research has shown that derivatives of 3-amino-3H-pyridazin-6-one can influence key pathways involved in inflammation and the immune response.

Modulation of Glial Activation and Neuroinflammation Pathways

Excessive activation of glial cells, such as astrocytes and microglia, is a hallmark of neuroinflammation and contributes to the pathology of neurodegenerative diseases. nih.govgoogle.com Derivatives of this compound have been investigated for their ability to suppress this activation. A novel 3-amino-6-phenyl-pyridazine derivative was found to selectively inhibit glial activation. nih.gov This selective action is crucial as it aims to reduce the detrimental overproduction of inflammatory mediators by glia without hindering their beneficial functions. nih.gov Specifically, certain pyridazine (B1198779) compounds can prevent, reduce, or inhibit the activation of signaling pathways involved in neuroinflammation and the subsequent cellular responses. google.comgoogle.com One such derivative, MW01-5-188WH, a brain-penetrant compound, has been shown to suppress the upregulation of proinflammatory cytokine production induced by human amyloid-β in the hippocampus. nih.gov This suppression of neuroinflammation was associated with the restoration of synaptic dysfunction markers. nih.gov

Inhibition of Cytokine and Nitric Oxide Production (e.g., IL-1β, iNOS)

A key mechanism behind the anti-inflammatory effects of this compound derivatives is their ability to inhibit the production of pro-inflammatory cytokines and other inflammatory mediators like nitric oxide (NO). The overproduction of these molecules by activated glia can be detrimental. nih.gov

One study highlighted a 3-amino-6-phenyl-pyridazine derivative that selectively blocks the increased production of Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and NO by activated glial cells. nih.gov This inhibitory action on iNOS and NO production is a significant finding, as excessive NO can lead to oxidative stress. nih.govresearchgate.net Furthermore, other pyridazine derivatives have demonstrated the ability to reduce the generation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and IL-6 in lipopolysaccharide (LPS)-induced macrophages. nih.gov For instance, certain pyrazole (B372694)–pyridazine hybrids significantly inhibited the production of NO, TNF-α, IL-6, and prostaglandin-E2 (PGE-2) in RAW264.7 macrophages. nih.gov

Cyclooxygenase (COX) Isoform Inhibition Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. sarpublication.com Derivatives of this compound have been extensively studied as COX inhibitors.

Several studies have focused on developing pyridazinone derivatives as selective COX-2 inhibitors, which is desirable as COX-1 is involved in maintaining the gastrointestinal lining. sarpublication.commdpi.com For example, pyrrolo[3,4-d]pyridazinone derivatives have been reported as potent COX-2 inhibitors with a favorable selectivity index over COX-1. mdpi.com Some N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have shown dual inhibition of both COX and lipoxygenase (LOX) enzymes. mdpi.com Research on new pyrazole–pyridazine hybrids also identified compounds with potent COX-2 inhibitory activity, with some trimethoxy derivatives showing higher activity than the standard drug celecoxib. nih.gov The substitution pattern on the pyridazinone ring has been found to be crucial for COX-2 selectivity and potency. sarpublication.comresearchgate.net

Table 1: COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

Compound Type Specific Derivative Example Target IC50 (µM) Reference
Pyrazole-pyridazine hybrid Trimethoxy derivative 5f COX-2 1.50 nih.gov
Pyrazole-pyridazine hybrid Trimethoxy derivative 6f COX-2 1.15 nih.gov
3(2H)-pyridazinone derivative Compound 3d COX-2 0.425 researchgate.net
3(2H)-pyridazinone derivative Compound 4e COX-2 0.356 researchgate.net

Antimicrobial Activity

In addition to their anti-inflammatory properties, derivatives of this compound have demonstrated a wide range of antimicrobial activities, showing efficacy against both bacteria and fungi. researchgate.netsarpublication.comnih.govscirp.org

Antibacterial Spectrum and Efficacy

Pyridazine derivatives have been synthesized and evaluated for their activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. tubitak.gov.trmdpi.com For instance, a series of pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties exhibited promising inhibitory activity against Staphylococcus aureus and Escherichia coli. tubitak.gov.tr

Specifically, some of these compounds showed activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 µg/mL and against E. coli with MICs between 4 and 16 µg/mL. tubitak.gov.tr Another study on novel pyridazinone derivatives found that compounds 7 and 13 were particularly active against methicillin-resistant S. aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values in the range of 3.74–8.92 µM. mdpi.com The structural modifications, such as the introduction of different functional groups, have been shown to significantly influence the antibacterial potency and spectrum. tubitak.gov.trmdpi.com

Table 2: Antibacterial Activity of Selected Pyridazine Derivatives

Compound Series Bacterial Strain MIC (µg/mL) Reference
Urea, thiourea, sulfonamide derivatives Staphylococcus aureus 2 - 4 tubitak.gov.tr
Urea, thiourea, sulfonamide derivatives Escherichia coli 4 - 16 tubitak.gov.tr
Novel pyridazinone derivatives (Cmpd 7 & 13) S. aureus (MRSA) 3.74–8.92 (µM) mdpi.com
Novel pyridazinone derivatives (Cmpd 7 & 13) P. aeruginosa 3.74–8.92 (µM) mdpi.com
Novel pyridazinone derivatives (Cmpd 7 & 13) A. baumannii 3.74–8.92 (µM) mdpi.com

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. scirp.orgtubitak.gov.tr Several synthesized compounds have shown broad-spectrum antifungal activity. rjptonline.org

In one study, all synthesized urea, thiourea, and sulfonamide derivatives of 3-amino-6-phenylpyridazine displayed antifungal activity against Candida albicans and Candida parapsilosis, with a consistent MIC value of 8 µg/mL. tubitak.gov.tr Another research effort focusing on 1,3,5-Triphenyl-1H-pyrazole containing 6-aminopyridazin-3(2H)-one derivatives also reported antifungal activity against Aspergillus niger. scirp.org Furthermore, some 3,6-disubstituted imidazo[1,2-b] pyridazine derivatives exhibited excellent and broad-spectrum antifungal activity, in some cases comparable or superior to the standard controls hymexazol (B17089) and carbendazim. rjptonline.org The development of these compounds offers a promising avenue for new antifungal agents. researchgate.netresearchgate.net

Anticancer and Antiproliferative Activity

The pyridazinone core is a recognized pharmacophore in the development of novel anticancer agents. scispace.comresearchgate.net Derivatives have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. scispace.comscispace.com

Derivatives of this compound have shown potent activity against numerous cancer cell lines. For instance, a novel pyridazinone derivative, Pyr-1, exhibited strong cytotoxicity against 22 human cancer cell lines, with particularly favorable selective cytotoxicity on leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells when compared to non-cancerous cells. scispace.com Another study reported that certain 4-arylidene-2-phenyl-6-(aryl)-4,5-dihydropyridazin-3(2H)-one derivatives were particularly sensitive to breast cancer (MDA-MB-231), chronic myeloid leukemia (KCL-22), and cervical cancer (HeLa) cell lines. researchgate.net

A series of 3,6-disubstituted pyridazine derivatives were screened against the NCI-60 human tumor cell line panel. acs.org One compound, designated 9e, demonstrated significant growth inhibition across multiple subpanels, with GI50 values in the micromolar range. acs.org It showed notable activity against non-small cell lung cancer (NSCLC), breast, CNS, renal, and leukemia cancer subpanels. acs.org Specifically, it exhibited strong inhibition on cell lines such as HOP-92 (NSCLC), SNB-75 (CNS), LOX IMVI (melanoma), IGROV1 (ovarian), A498 (renal), and EKVX (NSCLC). nih.gov

Furthermore, pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma cells (AGS), with some compounds showing good efficacy. nih.gov Another study on pyrazolo[3,4-d]pyridazinone derivatives identified compounds with activity against gastric cancer cell line SNU16. researchgate.net

Interactive Table: Antiproliferative Activity of Pyridazinone Derivatives Against Various Cancer Cell Lines

Compound Type Cancer Cell Line Activity Metric Value (µM) Source
Pyr-1 Leukemia (CEM, HL-60) CC50 Low µM to nM scispace.com
Pyr-1 Breast (MDA-MB-231, MDA-MB-468) CC50 Low µM to nM scispace.com
Pyr-1 Lung (A-549) CC50 Low µM to nM scispace.com
Compound 9e NSCLC (HOP-92) GI50 17.8 acs.org
Compound 4b Breast (MCF-7) IC50 21.2 jst.go.jp
Compound 5b Colon (HCT-116) IC50 <34.3 jst.go.jp
Pyrazolo[3,4-d]pyridazinone 12 Gastric (AGS) Effective at 50 µM nih.gov

The anticancer mechanisms of pyridazinone derivatives involve various cellular targets and pathways. One identified target is the aldo-keto reductase family member AKR1C1, a human hydroxysteroid dehydrogenase. nih.gov This enzyme is implicated in the progression of certain cancers, such as endometrial cancer, by inactivating progesterone, which has antiproliferative effects. nih.gov Inhibitors of AKR1C1 are therefore considered potential anticancer agents. nih.gov While specific this compound derivatives were not detailed as AKR1C1 inhibitors in the provided context, other heterocyclic compounds like pyrimidine (B1678525) and anthranilic acid derivatives have been identified as potent, non-competitive inhibitors of this enzyme. nih.gov

Other pyridazinone derivatives have been found to act through different mechanisms. For example, compound 10l, a diarylurea derivative based on a pyridazinone scaffold, was found to induce G0–G1 phase cell cycle arrest in the A549 lung cancer cell line. nih.gov Gene expression analysis revealed that this compound upregulated the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.gov Similarly, the cytotoxic effects of Pyr-1 in acute promyelocytic leukemia cells were linked to the induction of apoptosis, confirmed by phosphatidylserine (B164497) externalization, mitochondrial depolarization, and caspase-3 activation. scispace.com This compound was also found to generate oxidative and proteotoxic stress by causing an accumulation of reactive oxygen species (ROS) and impairing proteasome activity. scispace.com

Some pyridazine derivatives have been designed to target the JNK pathway, which is involved in cell proliferation and survival. acs.org Additionally, certain pyridazinone-based diarylurea derivatives have been evaluated for their inhibition of VEGFR-2, a key receptor in angiogenesis. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis Strains

Several series of pyridazinone derivatives have demonstrated promising activity against Mycobacterium tuberculosis. The structural similarity between some pyridazinones and the well-known anti-TB drug isoniazid (B1672263) has prompted investigations into their antitubercular potential. scielo.br

In one study, a series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones were evaluated against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.6 µg/mL to 6.25 µg/mL. scielo.br Notably, compounds 3a, 3b, 3f, and 3g in this series emerged as highly potent, with an MIC of 1.6 µg/mL, which is more potent than the standard drug pyrazinamide (B1679903) (MIC 3.125 µg/mL). scielo.br

Another study synthesized two series of 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives and tested them against the M. tuberculosis H37Rv strain. ijpsr.com Compounds 7a and 7b from this series showed the highest activity, with an MIC value of 6.25 μg/ml, comparable to the standard drug streptomycin. ijpsr.comijpsr.com Other derivatives in this series also exhibited significant activity with MIC values of 12.5 μg/ml. ijpsr.comijpsr.com

Furthermore, research on other pyridazinone derivatives has identified compounds with significant antitubercular action, highlighting the potential of this chemical class in developing new treatments for tuberculosis. researchgate.netresearchgate.netnih.gov

Interactive Table: Antitubercular Activity of Pyridazinone Derivatives against M. tuberculosis H37Rv

Compound Series Most Active Compounds MIC (µg/mL) Reference Drug (MIC µg/mL) Source
6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones 3a, 3b, 3f, 3g 1.6 Pyrazinamide (3.125), Streptomycin (6.25) scielo.br
6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one 7a, 7b 6.25 Pyrazinamide (3.125), Streptomycin (6.25) ijpsr.comijpsr.com
6-pyridazinone derivatives 25 Good activity - researchgate.net

Anticonvulsant Properties and Mechanisms

Pyridazinone derivatives are recognized for their potential as anticonvulsant agents, largely because their structure contains a GABA-like pharmacophore. sci-hub.se They have been evaluated in various preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and isoniazid (INH)-induced seizure tests. scielo.brscielo.br

A study of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones found that all tested compounds significantly reduced convulsions induced by MES, INH, and PTZ. scielo.br In the MES test, which is sensitive to sodium (Na+) channel inhibitors like phenytoin (B1677684), several of these pyridazinone compounds showed potent activity, suggesting a mechanism involving the inhibition of voltage-gated sodium channels. scielo.brscielo.br Some compounds were even more potent than the standard drug phenytoin at the tested dose. scielo.br In the PTZ-induced convulsion model, these compounds demonstrated protection by delaying the onset of convulsions and reducing their number. scielo.br

Another series of thiazole-pyridazinone hybrid analogues was designed and synthesized, with compound SP-5F emerging as a particularly potent anticonvulsant. sci-hub.se This compound exhibited a median effective dose (ED50) of 24.38 mg/kg in the MES test and 88.23 mg/kg in the scPTZ test. sci-hub.se Its mechanism is believed to be mediated through the enhancement of GABA levels in the brain. sci-hub.sesci-hub.se Structure-activity relationship studies have indicated that electron-withdrawing groups on the phenyl ring at the 6-position of the pyridazinone core contribute to higher anticonvulsant activity. sci-hub.se

Cardiovascular System Modulation

The pyridazinone scaffold is a cornerstone in the development of cardioactive agents, with many derivatives exhibiting significant cardiovascular effects. sarpublication.comjchemrev.com

Numerous 3(2H)-pyridazinone derivatives have been identified as potent positive inotropic agents, meaning they increase the force of myocardial contraction. jchemrev.combioline.org.br This effect is often attributed to the inhibition of cardiac phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). jchemrev.comnih.gov Inhibition of PDE-III leads to increased intracellular cAMP levels, which in turn enhances calcium influx and strengthens cardiac muscle contraction. sarpublication.com

For example, 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds have been shown to produce dose-dependent increases in myocardial contractility. bioline.org.br Derivatives such as CI-914 and CI-930 were found to be more effective than the established cardiotonic drugs amrinone (B1666026) and milrinone, with their action linked to PDE-III inhibition rather than stimulation of β-adrenergic receptors. jchemrev.com Similarly, pimobendan, a 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone derivative, enhances the calcium sensitivity of troponin, contributing to its positive inotropic effects. sarpublication.com

Studies on various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have consistently demonstrated clear cardiotonic effects, with some compounds showing activity comparable to or greater than the reference drug digoxin. researchgate.netnih.gov The structural arrangement, particularly a near-planar conformation between the phenyl and pyridazinone rings, appears to be desirable for maximum positive inotropic activity. nih.gov

Antihypertensive and Vasodilatory Activity

Pyridazinone derivatives have been extensively investigated for their potential as antihypertensive agents, largely owing to their vasorelaxant properties. medchemexpress.com Research has identified several compounds within this class that exhibit potent vasodilatory effects. For instance, certain 6-phenyl-3-pyridazinone derivatives have demonstrated notable vasorelaxant activity, with some compounds showing greater potency than the established antihypertensive drug hydralazine. nih.gov

One study highlighted a 4-methoxyphenylhydrazide derivative with a half-maximal inhibitory concentration (IC50) for vasorelaxation of 1.204 μM. nih.gov Another series of amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone also produced significant vasodilator action. medchemexpress.com Within this series, the compound 6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one was particularly potent, exhibiting vasodilating activity in the nanomolar range with an IC50 value of 0.051 μM. medchemexpress.com Further studies on 6-[(4-arylidene-2-phenyl-5-oxoimidazolin-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone derivatives also confirmed that members of this chemical family show appreciable vasodilator activity in vitro. hilarispublisher.com

Compound/Derivative ClassObserved ActivityPotency (IC₅₀/EC₅₀)Reference Standard
4-Methoxyphenylhydrazide derivativeVasorelaxant1.204 μMHydralazine
6-Phenylpyridazin-3(2H)-one acid analogVasorelaxant0.339 μMHydralazine (18.210 μM)
6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-oneVasodilating0.051 μMNot specified
6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-oneAntihypertensiveMore potent than hydralazineHydralazine

Anti-Platelet Aggregation Mechanisms

The pyridazinone nucleus is a key feature in compounds designed to inhibit platelet aggregation, a critical process in thrombosis. nih.gov Derivatives such as 6-Aryl-4,5-dihydro-3(2H)-pyridazinones have been identified as a class of compounds with significant platelet aggregation inhibiting properties. nih.gov The mechanisms underlying this activity are linked to key signaling pathways in platelets.

Antiplatelet agents often target the cyclooxygenase-1 (COX-1) enzyme to prevent the synthesis of thromboxane (B8750289) A2 (TXA2) or block the P2Y12 ADP receptor. google.com Research into thioterpenoids suggests that inhibition of the P2Y12 receptor is a viable mechanism for preventing platelet aggregation. mdpi.com While the precise mechanism for all pyridazinone derivatives is not fully elucidated, their evaluation often involves testing against aggregation induced by agents like arachidonic acid (a precursor for TXA2) and ADP, indicating that interference with these pathways is a primary area of investigation. google.com For example, the pyridazinone derivative PC-09 was found to inhibit platelet aggregation and ATP release induced by collagen or thrombin and also blocked the formation of thromboxane B2. sarpublication.com

Derivative Class / CompoundInducing AgentObserved EffectPotential Mechanism
6-Aryl-4,5-dihydro-3(2H)-pyridazinonesNot specifiedInhibition of platelet aggregationNot specified
PC-09Collagen, ThrombinInhibition of platelet aggregation and ATP releaseInhibition of Thromboxane B2 formation
2-Aminopyrimidine DerivativesArachidonic AcidInhibition of platelet aggregationImplied inhibition of the COX/TXA2 pathway
2-Aminopyrimidine DerivativesADPUnsatisfactory inhibitionImplied weak interaction with P2Y12 pathway

*Note: 2-Aminopyrimidines are included for mechanistic context as their evaluation against specific inducers (Arachidonic Acid, ADP) helps illustrate the pathways targeted by potential anti-platelet agents.

Analgesic and Antinociceptive Activities

A substantial body of research has explored pyridazinone derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic properties and reduced ulcerogenicity compared to traditional NSAIDs. journalijar.comnih.gov The compound 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, known as emorfazone, is a marketed analgesic and anti-inflammatory drug, underscoring the therapeutic potential of this chemical class. journalijar.comnih.gov

Studies on novel derivatives continue to yield promising results. A series of 6-(3'-nitrophenyl)-2,3,5-trihydro pyridazin-3-one derivatives (4a-f) all exhibited analgesic activities. journalijar.com In tests using the Eddy's hot plate method, these compounds showed time-dependent potency, though they were less potent than the reference drug aspirin. journalijar.comgoogle.com The development of such compounds is driven by the goal of creating effective analgesics that are devoid of the significant side effects associated with conventional NSAIDs. nih.gov For example, certain 4-amino-pyridazinone derivatives have been found to be significantly more potent than emorfazone. mdpi.com

Compound / Derivative ClassAnalgesic Test ModelPotency ComparisonKey Finding
EmorfazoneClinical UseMarketed drugEstablished analgesic/anti-inflammatory agent. journalijar.comnih.gov
6-(3'-nitrophenyl)-2,3,5-trihydro pyridazin-3-one derivatives (4a-f)Eddy's Hot PlateLess potent than AspirinAll tested compounds showed analgesic effects. journalijar.com
4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinoneNot specifiedSeven-fold more potent than emorfazoneSubstitution enhances analgesic potency. nih.gov
4-amino-pyridazinone derivativesNot specifiedAlmost 40-times more potent than EmorfazoneArylpiperazinylalkyl group substitution increases antinociceptive effect. mdpi.com

Enzyme Inhibition Studies (e.g., FABP4, Chymotrypsin, Trypsin, DHPS, PTP1B, ZIKV NS2B-NS3 Protease)

The biological activities of pyridazinone derivatives are often rooted in their ability to selectively inhibit specific enzymes.

Fatty Acid-Binding Protein 4 (FABP4): The 4-amino-pyridazin-3(2H)-one scaffold has been successfully optimized to develop potent inhibitors of FABP4, an important therapeutic target in metabolic diseases and cancer. nih.gov This research highlights the utility of this specific chemical core for designing targeted enzyme inhibitors. nih.gov

Chymotrypsin and Trypsin: Some pyridazinone derivatives have been shown to inhibit trypsin-like and chymotrypsin-like enzymes. sarpublication.com The Zika virus (ZIKV) NS2B-NS3 protease, a key target for antiviral drugs, is a chymotrypsin-like serine protease. nih.gov Therefore, inhibitors developed against this viral enzyme are effectively targeting a chymotrypsin-like protease. These inhibitors function through either competitive or allosteric mechanisms. zenodo.orgnih.gov

Dihydropteroate Synthase (DHPS): Fused heterocyclic systems related to pyridazinones, such as pyrimido[4,5-c]pyridazine (B13102040) derivatives, have been investigated as potential inhibitors of DHPS, a crucial enzyme in the folate synthesis pathway of microorganisms. google.comnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): Pyridazine derivatives have been reported to act as inhibitors of PTP1B, an enzyme that plays a negative regulatory role in insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity treatments. hilarispublisher.com

Zika Virus (ZIKV) NS2B-NS3 Protease: This viral protease is essential for ZIKV replication and has become a major target for the development of antiviral agents. zenodo.org The protease is a chymotrypsin-like enzyme with a catalytic triad (B1167595) of His51, Asp75, and Ser135. nih.gov Pyrazolo[3,4-d]pyridazine-7-one derivatives have been identified as significant inhibitors of ZIKV. Studies have revealed that these compounds can act as competitive inhibitors, binding within the substrate-binding region, or as allosteric inhibitors that bind to a transient, hydrophobic pocket outside the active site. zenodo.orgnih.gov

Target EnzymeDerivative ClassPotency (IC₅₀/Kᵢ)Mechanism of Inhibition
FABP44-Amino-pyridazin-3(2H)-one derivativesLow micromolar activitiesNot specified
ZIKV NS2B-NS3 ProteasePyrazolo[3,4-d]pyridazine-7-one (Compound 9b)EC₅₀ = 25.6 μMNoncompetitive
ZIKV NS2B-NS3 ProteasePhenylquinoline and aminobenzamide derivativesIC₅₀ = 3.8 to 14.4 μMAllosteric
ZIKV NS2B-NS3 ProteaseUnnamed competitive inhibitorKᵢ = 9.5 μMCompetitive
DHPSPyrimido[4,5-c]pyridazine derivativesNot specifiedNot specified
PTP1BPyridazine derivativesNot specifiedNot specified

Antiviral Activities (e.g., Zika Virus)

The emergence of the Zika virus (ZIKV) as a global health threat has spurred the search for effective antiviral therapies, with pyridazinone-based compounds showing significant promise. The ZIKV NS2B-NS3 protease's critical role in viral maturation makes it a prime target for inhibition.

Researchers have synthesized and screened pyrazolo[3,4-d]pyridazine-7-one derivatives, identifying several compounds that significantly inhibit ZIKV in cell-based assays. For instance, one study identified five derivatives with a selective index (a measure of antiviral specificity) greater than 4.6. Compound 9b from this series demonstrated the best anti-ZIKV activity, with a half-maximal effective concentration (EC50) of 25.6 μM and a selectivity index of 22.4. Subsequent testing of selected derivatives against an Asian ZIKV strain showed even more potent antiviral activity, with an average selectivity index of approximately 68. sarpublication.com This activity is directly linked to the inhibition of the ZIKV NS2B-NS3 protease discussed previously.

Derivative Class / CompoundVirus StrainPotency (EC₅₀)Selectivity Index (SI)
Pyrazolo[3,4-d]pyridazine-7-one (Compound 9b)ZIKV (African lineage)25.6 μM22.4
Pyrazolo[3,4-d]pyridazine-7-one (Compound 10b)ZIKV (African lineage)>4.6 (specific value not listed)>4.6
Pyrazolo[3,4-d]pyridazine-7-one (Compound 12)ZIKV (African lineage)>4.6 (specific value not listed)>4.6
Selected BMZ derivatives (average)ZIKV (Asian strain)Improved over African strain~68
Selected BMZ derivatives (Compound 35)ZIKV (Asian strain)Improved over African strain115.3

Non Medicinal Applications of 3 Amino 3h Pyridazin 6 One Derivatives

Agrochemical Applications

The structural framework of pyridazinone has proven to be a versatile scaffold for developing a range of agrochemicals, including herbicides, insecticides, and acaricides. nih.govscholarsresearchlibrary.comscispace.combenthamdirect.com

Herbicidal Activity and Crop Protection

Pyridazinone derivatives are a significant class of compounds in the development of herbicides for crop protection. scispace.combenthamdirect.comresearchgate.net Their mechanism of action often involves the inhibition of critical plant enzymes, leading to weed control. acs.orgacs.orgnih.govnih.gov

One of the primary targets for pyridazinone-based herbicides is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). acs.orgacs.orgnih.gov PPO plays a crucial role in the biosynthesis of chlorophyll (B73375) in plants. acs.org Inhibition of this enzyme disrupts chlorophyll production, leading to the death of the weed. nih.gov For instance, a series of biaryl-pyridazinone/phthalimide derivatives were designed and synthesized as novel PPO inhibitors. acs.orgnih.gov In greenhouse evaluations, these compounds demonstrated significant herbicidal activity against a range of broadleaf and grass weeds, with some exhibiting efficacy comparable to the commercial herbicide saflufenacil. acs.orgnih.gov Compound 7m from this series was particularly effective, inhibiting several weed species by 90% to 100% at an application rate of 37.5 g ai/ha and showing excellent safety for wheat and corn. acs.orgnih.gov

Another target for pyridazinone herbicides is acetyl-coenzyme A carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in plants. nih.gov Phenyl-substituted cyclic keto-enols (CKEs) containing a pyridazinone moiety have been synthesized and shown to inhibit ACCase, resulting in broad-spectrum herbicidal activity against both grass and broadleaf weeds. nih.gov Research has highlighted the importance of specific structural features for this activity, such as a methyl group at the 6-position of the pyridazinone ring. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to understand the factors influencing the herbicidal activity of pyridazinone derivatives. sioc-journal.cn For a series of 2-substituted-6-methyl-4-phenyl-3(2H)-pyridazinone derivatives, the herbicidal activity against rape was found to be related to the substituent's sterimol parameter B4 and hydrophobic parameter π. sioc-journal.cn In contrast, for barnyard grass, the activity was primarily linked to the hydrophobic parameter π of the substituents at the 2-position of the pyridazinone ring. sioc-journal.cn

Table 1: Herbicidal Activity of Selected Pyridazinone Derivatives

Compound/Derivative Class Target Weeds Mechanism of Action Key Findings
Biaryl-pyridazinone/phthalimide derivatives (e.g., 7m ) Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis PPO Inhibition Compound 7m showed 90-100% efficacy at 37.5 g ai/ha, comparable to saflufenacil, with good crop safety for wheat and corn. acs.orgnih.gov
Phenyl-substituted CKEs containing a pyridazinone moiety Grass and broadleaf weeds ACCase Inhibition Demonstrated high herbicidal efficacy with a broad weed control spectrum. nih.gov
2-Substituted-6-methyl-4-phenyl-3(2H)-pyridazinone derivatives Rape, Barnyard grass Varies with substituent Activity against rape is related to sterimol parameter B4 and hydrophobicity; activity against barnyard grass is related to hydrophobicity. sioc-journal.cn
Ethyl 2-((6-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate (10bh ) Leaf mustard, Chickweed, Chenopodium serotinum, Alopecurus aequalis, Poa annua, Polypogon fugax PPO Inhibition Showed broad-spectrum and highly effective herbicidal properties at a dosage of 150 g a.i./ha in post-emergence applications. acs.org

Insecticidal and Acaricidal Properties

Pyridazinone derivatives have also demonstrated significant potential as insecticides and acaricides, compounds that control insects and mites, respectively. scholarsresearchlibrary.comscispace.comgoogle.comresearchgate.net

A notable example is Pyridaben (B1679940) , a pyridazinone derivative that acts as a potent insecticide and acaricide. scispace.com It is effective against various pests, including whiteflies, aphids, and thrips. scispace.com The development of novel pyridazinone derivatives continues to yield compounds with promising insecticidal and acaricidal activities. google.comdntb.gov.ua For instance, a series of 3(2H)-pyridazinone derivatives with a straight or branched C2 to C6 alkyl group at the 2-position and a substituted benzylthio group at the 5-position have been shown to possess excellent insecticidal and acaricidal activities. google.com

Research into the structure-activity relationship of these compounds has provided insights into the features necessary for their biological effects. In one study, novel pyridazinone derivatives were synthesized by replacing the 4-(tert-butyl)phenyl moiety of pyridaben with 2-phenylthiazole (B155284) or oxazole (B20620) fragments. dntb.gov.ua Several of these new compounds exhibited potent bioactivities against Aphis fabae (bean aphid) and Tetranychus urticae (two-spotted spider mite). dntb.gov.ua Specifically, compound 12b from this series showed an LC₅₀ value of 2.73 mg/L against Aphis fabae, which was superior to that of pyridaben. dntb.gov.ua

Furthermore, some pyridazinone derivatives have been investigated for their activity against specific insect species like the Oriental armyworm, with preliminary bioassays indicating moderate activity at a concentration of 200 mg L⁻¹. scientific.net

Table 2: Insecticidal and Acaricidal Activity of Selected Pyridazinone Derivatives

Compound/Derivative Target Pests Key Findings
Pyridaben Mites, White flies, Aphids, Thrips A well-established acaricide and insecticide. scispace.com
3(2H)-pyridazinone derivatives with C2-C6 alkyl at 2-position and substituted benzylthio at 5-position Insects and Mites Exhibit excellent insecticidal and acaricidal activities. google.com
Compound 12b (Pyridazinone with 2-phenylthiazole) Aphis fabae, Tetranychus urticae Showed potent insecticidal activity with an LC₅₀ of 2.73 mg/L against Aphis fabae. dntb.gov.ua
Novel 3-(2H)-Pyridazinone derivatives Oriental armyworm Exhibited mild to moderate activity at 200mg L⁻¹. scientific.net

Applications in Materials Science

The unique electronic and optical properties of pyridazine-based compounds have led to their exploration in the field of materials science, particularly in the development of advanced electronic and optical devices. researchgate.netorganic-chemistry.org

Development of Pyridazine-Based Organic Light-Emitting Diodes (OLEDs)

Pyridazine (B1198779) derivatives are being investigated as materials for organic light-emitting diodes (OLEDs) due to their suitable electronic properties. rsc.orgfrontiersin.orgpatrinum.ch In OLEDs, materials are needed to efficiently transport electrons and holes to the emissive layer where they combine to produce light. rsc.orgfrontiersin.org Pyridine-based compounds, a class to which pyridazines belong, are often used as electron-transporting materials (ETMs). rsc.org

The electron-deficient nature of the pyridazine ring makes it a promising acceptor moiety in donor-acceptor molecules designed for thermally activated delayed fluorescence (TADF). frontiersin.orgpatrinum.ch TADF is a mechanism that allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, leading to higher efficiency in OLEDs. frontiersin.org

In one study, novel donor-acceptor molecules incorporating a pyridazine acceptor unit were synthesized. frontiersin.org A compound named dPXZMePydz , which combines the pyridazine acceptor with two phenoxazine (B87303) donor units, exhibited a high reverse intersystem crossing rate, a key parameter for efficient TADF. frontiersin.org An OLED fabricated using dPXZMePydz as the emitter showed an external quantum efficiency (EQE) of over 5.8%, confirming the effective utilization of triplets via the TADF mechanism. frontiersin.org Pyridazine-based compounds have also been used as host materials in phosphorescent OLEDs. frontiersin.org

Table 3: Performance of a Pyridazine-Based OLED

Emitter Host Maximum External Quantum Efficiency (EQE) Emission Color
dPXZMePydz DPEPO 5.8% Green

Second Harmonic Generation (SHG) Chromophores

Pyridazine derivatives have shown potential as chromophores for second harmonic generation (SHG), a nonlinear optical (NLO) process where two photons of the same frequency are combined to generate a new photon with twice the energy. researchgate.netnih.govmdpi.com This property is valuable for applications in laser technology, optical data storage, and telecommunications.

The NLO properties of these compounds arise from their "push-pull" electronic structure, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. researchgate.netnih.gov The electron-deficient pyridazine ring can act as an effective electron-withdrawing component in such systems. nih.gov

Researchers have synthesized series of push-pull π-conjugated heterocyclic compounds bearing a pyridazine moiety and evaluated their second-order NLO properties using the hyper-Rayleigh scattering (HRS) technique. researchgate.netnih.gov In one study, a thienylpyridazine functionalized with a cyano-phenyl moiety exhibited a significant first hyperpolarizability (β) value of 175 × 10⁻³⁰ esu, indicating its potential as an SHG chromophore. nih.gov Another investigation on push-pull chromophores bearing pyrrole (B145914) and thiazole (B1198619) heterocycles functionalized with various acceptor moieties, including those based on pyridazine, also highlighted their potential for SHG applications. researchgate.net

Table 4: Second-Order NLO Properties of a Pyridazine Derivative

Compound First Hyperpolarizability (β) Measurement Technique Wavelength
Thienylpyridazine with cyano-phenyl moiety 175 × 10⁻³⁰ esu Hyper-Rayleigh Scattering (HRS) 1064 nm

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic methods is crucial for the continued exploration of 3-amino-3H-pyridazin-6-one and its derivatives. Future research in this area is likely to focus on several key aspects:

One-Pot and Multicomponent Reactions: Researchers are increasingly interested in one-pot multistep reactions to synthesize pyridazinone derivatives, as this approach offers efficiency and reduces waste. nih.gov For instance, a one-pot reaction involving para-substituted acetophenones and glyoxylic acid, followed by ring closure with hydrazine (B178648) hydrate (B1144303), has been successfully employed. nih.gov

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and reaction conditions is a growing trend. Future syntheses will likely prioritize greener methods to minimize environmental impact.

Novel Catalytic Systems: The exploration of new catalysts, such as palladium-based systems for cross-coupling reactions, can provide access to a wider range of functionalized pyridazinone derivatives. researchgate.net Suzuki-Miyaura cross-coupling reactions have been utilized to synthesize 3-amino-6-arylpyridazines, demonstrating the power of this approach. researchgate.net

Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a diverse library of pyridazinone derivatives is essential for screening and identifying compounds with desired properties. frontiersin.org This can be achieved through techniques like scaffold hopping and the hybridization of the pyridazinone core with other pharmacologically active moieties. acs.org

Deeper Mechanistic Understanding of Biological Action

While numerous biological activities have been reported for pyridazinone derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research will need to focus on:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound and its analogs interact is a primary objective. ontosight.ai For example, some pyridazinone derivatives have been identified as inhibitors of kinases like c-Met and JNK1. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how structural modifications to the pyridazinone scaffold affect biological activity is crucial for designing more potent and selective compounds. ontosight.ai Systematic modifications of substituents on the pyridazine (B1198779) ring can provide valuable insights into the key structural features required for a particular biological effect.

Elucidation of Signaling Pathways: Once a target is identified, it is important to understand how the interaction of the compound with its target modulates downstream signaling pathways. This can reveal the broader cellular consequences of the compound's action. For instance, some derivatives have been shown to induce apoptosis in cancer cells through specific signaling pathways.

Expansion into New Therapeutic Areas

The diverse biological activities of pyridazinone derivatives suggest their potential for treating a wide range of diseases. scholarsresearchlibrary.com While research has focused on areas like cancer and cardiovascular diseases, future investigations could explore new therapeutic applications:

Neurodegenerative Diseases: The potential of pyridazine derivatives to target neurodegenerative diseases like Alzheimer's and Parkinson's disease is an emerging area of interest. scholarsresearchlibrary.com

Inflammatory and Autoimmune Disorders: Given their anti-inflammatory properties, pyridazinones could be investigated for the treatment of chronic inflammatory conditions and autoimmune diseases. researchgate.netmdpi.com

Infectious Diseases: The antimicrobial and antiviral properties of some pyridazinone derivatives warrant further exploration for developing new treatments for bacterial and viral infections. ontosight.aimdpi.com

Table 1: Investigated Therapeutic Areas for Pyridazinone Derivatives

Therapeutic AreaExamples of Investigated Activity
Oncology Anticancer, antiproliferative, cytotoxicity against various cancer cell lines. doi.orgrsc.org
Cardiovascular Vasodilator, antihypertensive, cardiotonic, antiplatelet aggregation. scholarsresearchlibrary.comdoi.orgresearchgate.net
Inflammation Anti-inflammatory, analgesic. researchgate.netmdpi.com
Infectious Diseases Antimicrobial, antiviral (including against Hepatitis A Virus). ontosight.aimdpi.com
Neurology Anticonvulsant, potential for neurodegenerative diseases. scholarsresearchlibrary.commdpi.com
Metabolic Disorders Antidiabetic. scholarsresearchlibrary.com

This table is for illustrative purposes and does not represent an exhaustive list of all investigated activities.

Advanced Applications in Materials Science and Agrochemicals

Beyond pharmaceuticals, the unique chemical properties of pyridazine derivatives make them attractive for applications in other fields:

Materials Science: The π-conjugated systems present in some pyridazine derivatives make them candidates for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net Their thermal stability and volatility are also desirable properties for such applications. researchgate.net

Agrochemicals: Pyridazine derivatives have been shown to exhibit plant growth regulating effects, as well as insecticidal and herbicidal activities. scholarsresearchlibrary.com Further research could lead to the development of new and more effective agrochemicals.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. frontiersin.org These technologies can be powerful tools in the future development of this compound derivatives:

De Novo Design: Generative AI models can be used to design novel pyridazinone-based molecules with specific desired properties, such as high binding affinity to a particular target or optimal pharmacokinetic profiles. frontiersin.orgresearchgate.net

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and other properties of new pyridazinone derivatives, thereby accelerating the screening process and reducing the need for extensive experimental testing. researchgate.net

Lead Optimization: AI can assist in the optimization of lead compounds by suggesting structural modifications that are likely to improve their potency and selectivity. frontiersin.org Deep learning-based approaches have already been successfully applied to the design and optimization of pyrazolo[3,4-d]pyridazinone derivatives as selective inhibitors. nih.govacs.orgnih.gov

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new drugs, advanced materials, and innovative agrochemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.